5-Chloro-2-({1-[(2,6-difluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine
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Overview
Description
5-Chloro-2-({1-[(2,6-difluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chloro group at the 5th position of the pyrimidine ring and a piperidinyl-oxy group substituted with a difluorophenylmethyl moiety. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-({1-[(2,6-difluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidinyl Intermediate: The piperidinyl intermediate can be synthesized by reacting piperidine with 2,6-difluorobenzyl chloride under basic conditions.
Coupling with Pyrimidine: The piperidinyl intermediate is then coupled with 5-chloropyrimidine in the presence of a suitable base and solvent to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and purification techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-({1-[(2,6-difluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 5th position of the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present and the reagents used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound.
Scientific Research Applications
5-Chloro-2-({1-[(2,6-difluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 5-Chloro-2-({1-[(2,6-difluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: This compound shares a similar piperidinyl moiety and is known for its antibacterial activity.
N-substituted 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole Derivatives: These derivatives have been studied for their antimicrobial properties.
Uniqueness
5-Chloro-2-({1-[(2,6-difluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluorophenylmethyl group enhances its potential interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H16ClF2N3O |
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Molecular Weight |
339.77 g/mol |
IUPAC Name |
5-chloro-2-[1-[(2,6-difluorophenyl)methyl]piperidin-4-yl]oxypyrimidine |
InChI |
InChI=1S/C16H16ClF2N3O/c17-11-8-20-16(21-9-11)23-12-4-6-22(7-5-12)10-13-14(18)2-1-3-15(13)19/h1-3,8-9,12H,4-7,10H2 |
InChI Key |
MSLUDLAATAQMHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)Cl)CC3=C(C=CC=C3F)F |
Origin of Product |
United States |
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